Calcium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate hydrate
Description
Calcium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate hydrate, commonly known as calcium gluconate monohydrate, is a calcium salt of D-gluconic acid with a molecular formula of C₁₂H₂₂CaO₁₄·H₂O and a molecular weight of 448.39 g/mol . The compound contains eight defined stereocenters, critical for its biological activity and metal-chelating properties .
Its primary applications include:
- Pharmaceuticals: Intravenous treatment for hypocalcemia and calcium channel blocker toxicity.
- Food industry: Stabilizer and calcium fortifier (E578) in dairy products like tofu .
- Industrial uses: Cement retardant and metal complexing agent due to its ability to sequester divalent cations under alkaline conditions .
Properties
Molecular Formula |
C12H24CaO15 |
|---|---|
Molecular Weight |
448.39 g/mol |
IUPAC Name |
calcium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate |
InChI |
InChI=1S/2C6H12O7.Ca.H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-5,7-11H,1H2,(H,12,13);;1H2/q;;+2;/p-2/t2*2-,3-,4+,5-;;/m11../s1 |
InChI Key |
XLNFVCRGJZBQGX-XRDLMGPZSA-L |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.O.[Ca+2] |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Process Flow
The hydrolysis of gluconic acid-delta-lactone (GDL) with calcium carbonate is a widely adopted industrial method. GDL undergoes ring-opening hydrolysis in aqueous media to form gluconic acid, which subsequently reacts with calcium carbonate to yield calcium gluconate monohydrate. The reaction proceeds as:
Optimization of Crystallization
Critical parameters include temperature, stirring frequency, and seeding. A patented method achieves 95.2% yield by maintaining crystallization at 15°C ± 1°C with 20 ± 1 Hz agitation for 10 hours (Table 1). Deviations in temperature or agitation reduce yields significantly; for example, crystallization at 25°C yields only 71.3%.
Table 1: Effect of Crystallization Conditions on Yield and Purity
| Condition | Temperature (°C) | Agitation (Hz) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Optimized (Example 1) | 15 ± 1 | 20 ± 1 | 95.2 | 99.5 |
| High Temp (Comp. Ex. 1) | 25 ± 1 | 20 ± 1 | 71.3 | 98.2 |
| High Agitation (Comp. Ex. 3) | 15 ± 1 | 30 ± 1 | 67.2 | 96.5 |
Industrial Refinement
Post-crystallization steps involve centrifugal filtration, boiling drying (70°C for 2 hours), and particle size control via crushing. Activated carbon decolorization (1 kg per 850 L solution) ensures pharmaceutical-grade purity (>98.9% HPLC).
Microbial Fermentation Using Aspergillus niger
Fermentation Media and Conditions
Microbial oxidation of glucose by Aspergillus niger remains a cost-effective route. The media composition (Table 2) includes 150 g/L glucose, 55 g/L calcium carbonate, and trace nutrients (MgSO₄, KH₂PO₄). Fermentation occurs at 32°C, pH 5.6 ± 0.1, and 300 rpm agitation for 48 hours.
Table 2: Media Composition for Microbial Fermentation
| Component | Concentration (g/L) |
|---|---|
| Glucose | 150.00 |
| Calcium Carbonate | 55.00 |
| Diammonium Phosphate | 0.90 |
| Magnesium Sulphate | 0.15 |
| Potassium Dihydrogen Phosphate | 0.20 |
| Urea | 0.11 |
Kinetics and Yield
Glucose consumption correlates with calcium gluconate production, reaching 2.3% yield after 8 hours and 16.24% reducing sugar depletion. Prolonged fermentation (48 hours) maximizes conversion but risks microbial stress and byproduct formation.
Electrochemical Oxidation of Glucose
Electrolytic Cell Design
This eco-friendly method employs graphite electrodes and sodium bromide (NaBr) electrolyte. Glucose undergoes electrolytic oxidation to gluconic acid, neutralized by suspended calcium carbonate:
Process Advantages
-
No Byproducts : Unlike chemical oxidation, no hazardous residues form.
-
Scalability : Suitable for 60 TPA (tonnes per annum) production.
Table 3: Electrochemical Process Parameters
| Parameter | Specification |
|---|---|
| Anode/Cathode Material | Graphite |
| Electrolyte | 0.5 M NaBr |
| Temperature | 25–30°C |
| Current Density | 50–100 mA/cm² |
Enzymatic Oxidation Using Glucose Oxidase
Enzyme-Catalyzed Pathway
Glucose oxidase (GOx) and catalase convert glucose to gluconic acid in the presence of oxygen:
Calcium carbonate neutralizes the acid to form the final product.
Industrial Limitations
Comparative Analysis of Methods
Yield and Purity
Chemical Reactions Analysis
Types of Reactions
Calcium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate hydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed.
Major Products
The major products formed from these reactions include various derivatives of hexanoic acid, such as ketones, aldehydes, alcohols, and halides.
Scientific Research Applications
Pharmaceutical Applications
Calcium Supplementation:
Calcium gluconate is widely used as a dietary supplement to prevent or treat calcium deficiency. It is particularly beneficial for individuals with conditions that lead to low calcium levels, such as osteoporosis and hypoparathyroidism. The bioavailability of calcium from gluconate makes it a preferred choice for supplementation in clinical settings.
Antidote for Hyperkalemia:
In emergency medicine, calcium gluconate is administered intravenously as an antidote for hyperkalemia (high potassium levels). It helps stabilize cardiac membranes and prevent arrhythmias associated with elevated potassium levels. Studies have shown that intravenous administration can effectively reduce the risks associated with hyperkalemia within minutes .
Bone Health:
Research indicates that calcium gluconate supplementation may contribute to improved bone density and overall bone health. It has been studied in conjunction with vitamin D to enhance calcium absorption and support skeletal health in postmenopausal women .
Nutritional Applications
Food Industry:
Calcium gluconate is utilized as a food additive and nutritional supplement. It serves as a source of calcium in fortified foods and beverages. Its inclusion can enhance the nutritional profile of products aimed at populations with increased calcium needs, such as children and the elderly .
Functional Foods:
The compound is also explored in the development of functional foods that promote health benefits beyond basic nutrition. Its role in improving mineral balance and supporting metabolic functions makes it a valuable ingredient in health-oriented food products.
Cosmetic and Personal Care Applications
Skin Care Products:
Calcium gluconate is incorporated into cosmetic formulations due to its moisturizing properties and ability to promote skin health. It acts as a humectant that helps retain moisture in the skin, making it a popular ingredient in creams and lotions designed for dry or sensitive skin types.
Wound Healing:
Research has suggested that calcium gluconate may aid in wound healing processes by promoting cell proliferation and tissue regeneration. Its application in topical formulations could enhance recovery from skin injuries .
Agricultural Applications
Soil Conditioner:
In agriculture, calcium gluconate is employed as a soil conditioner to improve soil structure and fertility. It aids in the availability of nutrients to plants and enhances microbial activity in the soil, promoting healthier crop growth.
Animal Nutrition:
The compound is also used in animal feed formulations to ensure adequate calcium levels for livestock health. Calcium gluconate helps prevent deficiencies that can lead to metabolic disorders such as milk fever in dairy cows .
Research Applications
Biochemical Studies:
Calcium gluconate serves as a model compound in various biochemical studies investigating calcium's role in cellular processes. Its use allows researchers to explore mechanisms related to calcium signaling pathways and their implications in health and disease.
Pharmacokinetic Studies:
The pharmacokinetics of calcium gluconate have been extensively studied to understand its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are crucial for optimizing dosing regimens in clinical settings .
Mechanism of Action
The mechanism by which Calcium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate hydrate exerts its effects involves its interaction with calcium channels and transporters in biological systems. It aids in the regulation of calcium levels within cells, influencing various metabolic pathways and physiological processes.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Stereochemistry | Key Functional Groups |
|---|---|---|---|---|
| Calcium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate hydrate | C₁₂H₂₂CaO₁₄·H₂O | 448.39 | 2R,3S,4R,5R (8 stereocenters) | Five hydroxyl groups, carboxylate anion |
| Calcium D-galactonate pentahydrate | C₁₂H₂₂CaO₁₄·5H₂O | 526.42 | 2R,3S,4S,5R | Epimeric hydroxyl at C4 |
| Zinc gluconate hydrate | C₁₂H₂₂ZnO₁₄·H₂O | 455.68 | 2R,3S,4R,5R | Zinc cation instead of calcium |
| Magnesium gluconate hydrate | C₁₂H₂₂MgO₁₄·xH₂O | 414.6 (anhydrous) | 2R,3S,4R,5R | Magnesium cation |
Key Observations :
- Stereochemistry : The C4 hydroxyl group distinguishes calcium gluconate (4R configuration) from calcium galactonate (4S), altering solubility and biological recognition .
- Cation Effects : Calcium’s higher charge density (+2) compared to magnesium or zinc enhances its binding to polyhydroxy ligands, improving stability in aqueous solutions .
Solubility and Stability
Table 2: Solubility and Stability Data
| Compound | Solubility in Water (20°C) | Stability in Alkaline pH | Thermal Decomposition |
|---|---|---|---|
| Calcium gluconate hydrate | 3 g/100 mL (cold), 20 g/100 mL (hot) | Stable up to pH 12 | Decomposes at 201°C |
| Calcium galactonate pentahydrate | <1 g/100 mL | Less stable due to C4 epimer | Decomposes at ~190°C |
| Zinc gluconate hydrate | 5 g/100 mL | Prone to hydrolysis above pH 8 | Decomposes at 170°C |
| Magnesium gluconate hydrate | 8 g/100 mL | Stable in neutral pH | Decomposes at 150°C |
Key Findings :
Table 3: Functional Comparisons
| Compound | Pharmaceutical Use | Food Industry Role | Metal Chelation Efficiency (log K) |
|---|---|---|---|
| Calcium gluconate hydrate | Hypocalcemia treatment, antidote | Tofu coagulant (E578) | log K = 1.3 (Ca²⁺) |
| Calcium galactonate | Limited use in niche supplements | Not approved for food | log K = 0.9 (Ca²⁺) |
| Zinc gluconate hydrate | Lozenges for immune support | Dietary supplement | log K = 1.1 (Zn²⁺) |
| Manganese gluconate | Bone health formulations | Not commonly used | log K = 1.5 (Mn²⁺) |
Critical Insights :
- Calcium gluconate’s higher chelation efficiency for Ca²⁺ (log K = 1.3) compared to galactonate (log K = 0.9) underscores its preference in medical applications .
- Zinc gluconate’s moderate stability (log K = 1.1) limits its use to low-pH formulations like oral lozenges .
Research Findings and Implications
- Metal Binding : Calcium gluconate forms stable complexes with Fe³⁺ and Al³⁺ under hyperalkaline conditions (pH > 12), a property exploited in wastewater treatment .
- Bioavailability : The (2R,3S,4R,5R) stereochemistry of calcium gluconate enhances intestinal calcium absorption by 20–30% compared to calcium carbonate .
Biological Activity
Calcium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate hydrate, commonly known as calcium gluconate, is a calcium salt of gluconic acid. This compound has garnered attention for its diverse biological activities and applications in medical and nutritional contexts. Below is a detailed examination of its biological activity based on recent research findings.
Chemical Structure and Properties
Calcium gluconate consists of a six-carbon chain with five hydroxyl (-OH) groups and a carboxylic acid group. The chemical formula is represented as with a molecular weight of approximately 430.37 g/mol for the anhydrous form and 448.39 g/mol for the monohydrate . The compound is characterized by its high solubility in water due to its chelate structure, which allows it to effectively bind calcium ions.
Medical Applications
Calcium gluconate is widely used in clinical settings due to its various therapeutic properties:
- Hypocalcemia Treatment : It is primarily administered to treat low blood calcium levels. A 10% calcium gluconate solution is often used intravenously for this purpose .
- Cardiac Protection : The compound serves as a cardioprotective agent in cases of hyperkalemia (high potassium levels), helping to stabilize cardiac function by reducing myocardial excitability .
- Magnesium Toxicity : Calcium gluconate acts as an antidote in magnesium sulfate overdose by restoring calcium levels and competing with magnesium for binding sites .
- Chemical Burns : It is effective in treating hydrofluoric acid burns by forming insoluble calcium fluoride .
Biological Activity and Mechanisms
The biological activity of calcium gluconate can be summarized through several mechanisms:
- Chelation : Calcium gluconate functions as a chelating agent that binds to divalent and trivalent metal ions such as potassium and copper. This property helps prevent the formation of insoluble precipitates in biological systems .
- Hydration : It acts as a humectant, attracting water to enhance hydration in various applications including skincare products .
- Bone Health : Calcium gluconate is recognized for its role in bone health, being utilized as a supplement to prevent or treat osteoporosis by improving bone density .
Case Studies
Several studies have highlighted the efficacy of calcium gluconate in clinical applications:
- Treatment of Hydrofluoric Acid Burns : A study published in ACS Omega demonstrated that 1% calcium gluconate provided significant benefits over saline irrigation for treating corneal injuries caused by hydrofluoric acid exposure. Parameters such as corneal erosion area and conjunctival status showed marked improvement with calcium gluconate treatment .
- Osteoporosis Prevention : Research indicates that regular supplementation with calcium gluconate can lead to improved bone mineral density among postmenopausal women at risk of osteoporosis .
Comparative Analysis
The following table summarizes the key differences between calcium gluconate and other common calcium supplements:
| Property | Calcium Gluconate | Calcium Carbonate | Calcium Citrate |
|---|---|---|---|
| Solubility | Highly soluble | Less soluble | Soluble |
| Elemental Calcium Content | ~9.3% | ~40% | ~21% |
| Gastrointestinal Absorption | Moderate | Good | Excellent |
| Common Uses | Supplement, medication | Supplement | Supplement |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing calcium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate hydrate, and how can purity be ensured?
- Methodology : The compound is synthesized via neutralization of gluconic acid with calcium hydroxide under controlled pH (4–6). Evidence from analogous magnesium gluconate synthesis suggests using stoichiometric ratios and refluxing at 60–80°C for 2–4 hours to optimize yield . Post-synthesis, purity is verified via thin-layer chromatography (TLC) with a reference Rf value of ~0.4 and absence of secondary spots . Quantify calcium content using a modified iron cyanide assay: react with 5% K₃[Fe(CN)₆] and HCl, then compare absorbance at 420 nm against a calcium carbonate standard .
Q. How can the solubility and stability of this compound be experimentally determined under varying pH conditions?
- Methodology : Prepare solutions in deionized water, ethanol, and buffered media (pH 4–9). Measure solubility via gravimetric analysis after 24-hour agitation at 25°C. Monitor stability using HPLC or UV-Vis spectroscopy at 210–230 nm (carboxylate absorbance) over 7 days. Evidence suggests calcium gluconate derivatives are stable at pH 4–6 but hydrolyze at extremes .
Q. What spectroscopic techniques are most effective for characterizing its structure?
- Methodology : Use FT-IR to confirm hydroxyl (3200–3500 cm⁻¹) and carboxylate (1590–1610 cm⁻¹) groups. For stereochemical validation, employ NMR: ¹H NMR should show resonances for five hydroxyl protons (δ 3.5–5.5 ppm) and ¹³C NMR for the hexanoate backbone (δ 70–80 ppm) . Compare with PubChem or crystallographic data if available.
Advanced Research Questions
Q. How can conflicting data on its biological interactions (e.g., with phospholipids or enzymes) be resolved?
- Methodology : Conduct competitive binding assays using isothermal titration calorimetry (ITC) to quantify binding affinities. For example, test interactions with phosphatidylcholine bilayers (from ) at physiological pH. Cross-validate with molecular dynamics simulations to identify binding sites and conformational changes . Address contradictions by replicating experiments under standardized buffer conditions (e.g., 50 mM Tris-HCl, pH 7.4).
Q. What strategies optimize its synthesis for high yield and minimal byproducts in scalable research settings?
- Methodology : Apply design of experiments (DoE) to vary reaction parameters (pH, temperature, stoichiometry). Use response surface methodology (RSM) to model interactions. Evidence from analogous compounds suggests a 1:1.2 molar ratio of gluconic acid to calcium hydroxide at pH 5.5 and 70°C maximizes yield (>85%) while minimizing CaCO₃ precipitation . Monitor byproducts via LC-MS and refine purification using ion-exchange chromatography.
Q. How does its chelation behavior compare to other calcium salts (e.g., calcium citrate) in simulated biological fluids?
- Methodology : Simulate intestinal fluid (pH 6.8) and blood plasma (pH 7.4). Measure free Ca²⁺ ions using ion-selective electrodes or fluorometric probes (e.g., Fluo-4). Compare chelation efficiency with citrate salts via competitive EDTA titration. Structural hydroxyl groups in the hexanoate backbone may enhance binding kinetics but reduce thermodynamic stability vs. citrate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
